D-Ribose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

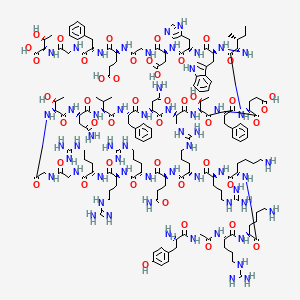

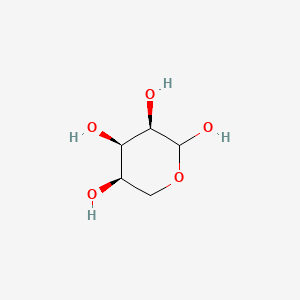

D-Ribose is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells . It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units . This compound is found in abundance in various living organisms, including plants, animals, and microorganisms . It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

Vorbereitungsmethoden

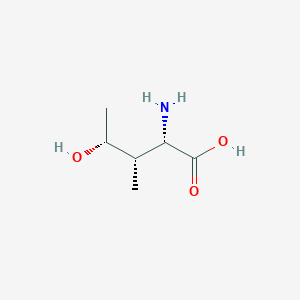

Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of D-glucose using the enzyme ribose isomerase . Another method involves the fermentation of glucose by certain strains of bacteria, such as Bacillus subtilis, which can produce this compound under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process begins with the cultivation of a suitable microbial strain in a fermentation medium containing glucose. The microbes convert glucose to this compound through a series of enzymatic reactions. The this compound is then extracted and purified from the fermentation broth .

Analyse Chemischer Reaktionen

Types of Reactions: D-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to ribonic acid using oxidizing agents such as nitric acid.

Reduction: It can be reduced to ribitol using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions to form various derivatives, such as ribose-5-phosphate.

Major Products:

Oxidation: Ribonic acid

Reduction: Ribitol

Substitution: Ribose-5-phosphate

Wissenschaftliche Forschungsanwendungen

D-Ribose has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various nucleotides and nucleosides.

Biology: this compound is a key component of ribonucleic acid, which is essential for genetic coding, decoding, regulation, and expression.

Medicine: this compound supplementation has been studied for its potential benefits in conditions such as chronic fatigue syndrome, fibromyalgia, and heart disease. .

Wirkmechanismus

D-Ribose exerts its effects primarily by enhancing the production of adenosine triphosphate. It is involved in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and nucleic acids. By increasing the availability of adenosine triphosphate, this compound helps improve cellular energy levels and supports various physiological functions .

Vergleich Mit ähnlichen Verbindungen

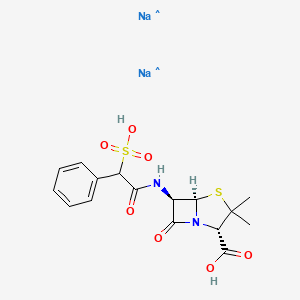

D-Glucose: Another monosaccharide that is a primary source of energy for cells.

D-Fructose: A monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose.

D-Xylose: A monosaccharide derived from wood and used in the production of xylitol.

Uniqueness of D-Ribose: this compound is unique due to its specific role in the synthesis of adenosine triphosphate, making it particularly valuable in the field of nutrition and supplements. Unlike other sugars, this compound directly contributes to the energy production process at the cellular level .

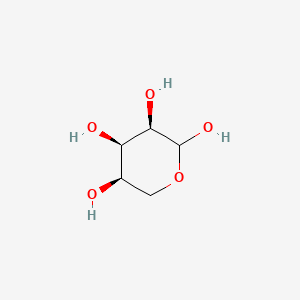

Eigenschaften

CAS-Nummer |

10018-08-3 |

|---|---|

Molekularformel |

C5H10O5 |

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI-Schlüssel |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)O)O)O)O |

Physikalische Beschreibung |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Dampfdruck |

0.00000085 [mmHg] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B10789871.png)

![(1R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B10789882.png)

![[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789891.png)

![[(1R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789901.png)

![(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789909.png)

![[(1S,2R,4R,5R,8R,10S,11S,12R,14R,15R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B10789910.png)

![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)

![(1S,8S,13R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789940.png)

![[(2R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789951.png)

![[(7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789956.png)